

BCATc Inhibitor 2 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BCATc Inhibitor 2

Cat. No.: B15617270

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Application Notes and Protocols for BCATc Inhibitor 2

Audience: Researchers, scientists, and drug development professionals.

Introduction

BCATc Inhibitor 2 is a selective and potent inhibitor of the cytosolic branched-chain aminotransferase (BCATc), also known as BCAT1.[1] Branched-chain aminotransferases are crucial enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[2][3] This process involves the transfer of an amino group from a BCAA to α -ketoglutarate, yielding a branched-chain α -keto acid (BCKA) and glutamate.[2][4]

BCATc is highly expressed in the brain, where it plays a role in regulating the synthesis of the neurotransmitter glutamate.[2] Due to its involvement in neurological processes, inhibitors of BCATc are valuable research tools for studying neurodegenerative diseases.[1][5] **BCATc Inhibitor 2** has demonstrated neuroprotective effects in animal models.[6][7]

This document provides detailed information on the solubility of **BCATc Inhibitor 2**, along with protocols for its use in both in vitro and in vivo experimental settings.

Physicochemical Properties and Solubility

- Molecular Formula: $C_{16}H_{10}ClF_3N_2O_4S$ [5][6]
- Molecular Weight: 418.8 g/mol [8]
- CAS Number: 406191-34-2 [5][6][8]

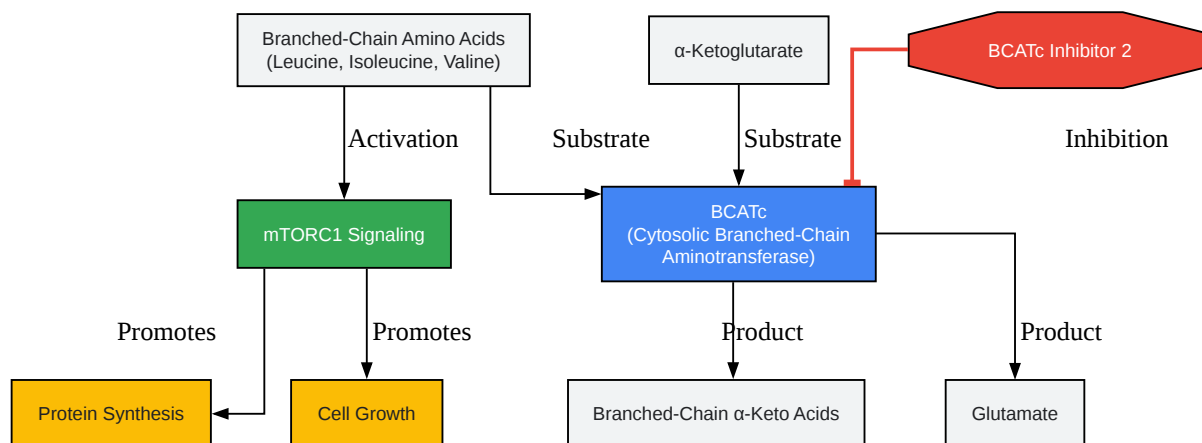
The solubility of **BCATc Inhibitor 2** in various common laboratory solvents is summarized in the table below. It exhibits high solubility in DMSO, making it the recommended solvent for preparing stock solutions. However, its aqueous solubility is very low, which requires careful consideration when preparing working solutions for cell-based assays or formulations for in vivo studies.[9]

Table 1: Solubility of **BCATc Inhibitor 2**

Solvent	Solubility	References
DMSO	≥ 200 mg/mL	[6]
50 mg/mL (132.35 mM)	[10][11][12]	
20 mg/mL	[7][8]	
Dimethylformamide (DMF)	25 mg/mL	[7][8]
Ethanol	10 mg/mL	[7][8]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[8]
10% DMSO in Corn Oil	≥ 2.5 mg/mL	[12]

Signaling Pathway

BCATc plays a significant role in cellular metabolism and signaling, primarily through its regulation of BCAA catabolism. The inhibition of BCATc by **BCATc Inhibitor 2** leads to an accumulation of BCAAs, which can impact downstream signaling pathways, most notably the mTORC1 pathway, a key regulator of cell growth and proliferation.[2][3][4]



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BCATc signaling and point of inhibition.

Experimental Protocols

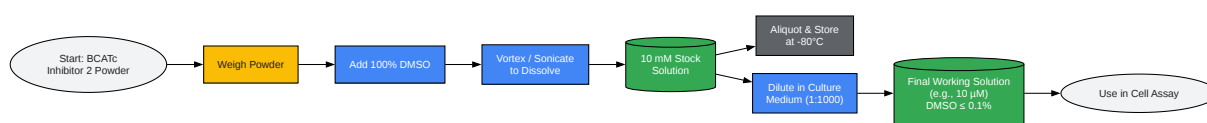
This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution to a working concentration for cell culture experiments.

Materials:

- **BCATc Inhibitor 2** powder
- Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated pipettes and sterile filter tips
- Vortex mixer
- Ultrasonic water bath (recommended)

Procedure:

- **Stock Solution Preparation (10 mM):** a. Accurately weigh the required amount of **BCATc Inhibitor 2** powder. To prepare 1 mL of a 10 mM stock solution, you will need 4.19 mg of the compound (Molecular Weight: 418.8 g/mol). b. Add the weighed powder to a sterile microcentrifuge tube. c. Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration. d. Vortex the solution thoroughly for 1-2 minutes. e. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[12] f. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is suitable; for long-term storage (up to six months), -80°C is recommended.[1]
- **Working Solution Preparation:** a. Thaw a single aliquot of the 10 mM stock solution. b. Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before use. c. Crucial Note: To prevent cytotoxicity from the solvent, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally $\leq 0.1\%$.[10][11] For example, to prepare a 10 μM working solution, you would perform a 1:1000 dilution of the 10 mM stock solution into the culture medium. d. Always include a vehicle control group in your experiments, which contains the same final concentration of DMSO as the highest concentration of the inhibitor used.[10]



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Workflow for preparing *in vitro* solutions.

This protocol is used to assess the cytotoxic effects of **BCATc Inhibitor 2** on a chosen cell line.

Materials:

- Cell line of interest (e.g., LO2 or HepG2 cells)[13][14]

- 96-well plates
- Complete cell culture medium
- **BCATc Inhibitor 2** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
- Compound Treatment: Remove the old medium and treat the cells with serial dilutions of **BCATc Inhibitor 2** (e.g., 0, 10, 20, 50, 100 µM) in fresh culture medium.[\[14\]](#) Include a vehicle control (medium with DMSO only). Incubate for a specified period (e.g., 48 hours).[\[14\]](#)
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[\[13\]](#)
- Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[\[13\]](#)
- Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[\[13\]](#)
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

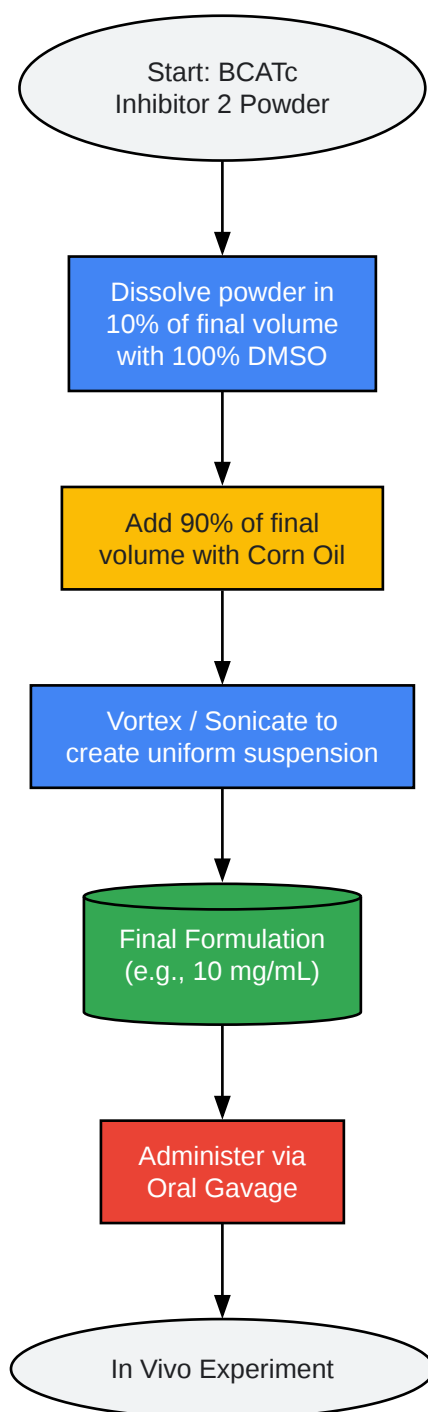
This protocol provides a general guideline for preparing and administering **BCATc Inhibitor 2** in a rodent model.

Materials:

- **BCATc Inhibitor 2** powder
- DMSO
- Corn oil
- Sterile tubes
- Vortex mixer and/or sonicator
- Oral gavage needles

Procedure:

- Vehicle Preparation: Prepare a vehicle solution of 10% DMSO in corn oil.[\[15\]](#)
- Formulation Preparation: a. Calculate the required amount of **BCATc Inhibitor 2** for the desired dose (e.g., 30-100 mg/kg).[\[7\]](#)[\[15\]](#) b. First, dissolve the **BCATc Inhibitor 2** powder in the DMSO portion of the vehicle. For example, for a final volume of 1 mL, dissolve the powder in 100 μ L of DMSO.[\[12\]](#) c. Once fully dissolved, add the corn oil portion (e.g., 900 μ L) to the DMSO solution.[\[12\]](#) d. Vortex or sonicate the mixture thoroughly to create a uniform suspension or solution. A clear solution with a solubility of at least 2.5 mg/mL can be achieved with this method.[\[12\]](#)
- Administration: a. Administer the formulation to the animals via the desired route. Oral gavage is a common method for this type of formulation.[\[15\]](#) b. The typical administration volume for oral gavage in mice is 10 mL/kg of body weight. c. Ensure the formulation is well-mixed immediately before dosing each animal. d. Include a vehicle control group that receives the 10% DMSO in corn oil mixture without the inhibitor.[\[15\]](#)



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Workflow for preparing *in vivo* formulation.

Troubleshooting

- **Precipitation in Aqueous Media:** Due to its low aqueous solubility, **BCATc Inhibitor 2** may precipitate when a concentrated DMSO stock is diluted into cell culture medium.[9] To mitigate this, ensure rapid and thorough mixing during dilution and avoid preparing large volumes of working solution that will sit for extended periods before use. Using a higher concentration stock solution allows for the addition of a smaller volume, minimizing the solvent shift that causes precipitation.[9]
- **Incomplete Dissolution:** If the compound does not dissolve completely in DMSO, gentle warming (e.g., to 37°C) and sonication can be employed.[9] Always use fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.[9]
- **DMSO Toxicity:** High concentrations of DMSO can be toxic to cells. It is essential to determine the tolerance of your specific cell line and to keep the final DMSO concentration in your assays as low as possible (ideally below 0.1%).[10] Always run a parallel vehicle control.

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- To cite this document: BenchChem. [BCATc Inhibitor 2 solubility in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617270#bcatac-inhibitor-2-solubility-in-dmso-and-other-solvents]

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